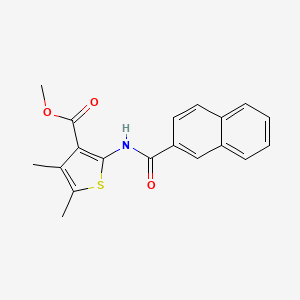

methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate

Description

methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-11-12(2)24-18(16(11)19(22)23-3)20-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBMOYKGUOEEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with naphthalene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the thiophene ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), electrophiles (nitronium ion).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit substantial antimicrobial activity. Methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate has shown promising results against various pathogens.

Antibacterial Activity

In vitro evaluations have indicated that this compound possesses notable antibacterial properties. For instance, derivatives were tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Biofilm Inhibition

The compound also demonstrated significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation. This characteristic is crucial for treating infections associated with biofilms, which are often resistant to standard therapies .

Drug Discovery Applications

Methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is being explored as a lead compound in drug discovery.

Structure-Activity Relationship Studies

Ongoing research focuses on modifying the chemical structure to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of this compound, allowing researchers to identify more potent derivatives while minimizing side effects .

Materials Science Applications

Beyond its biological applications, methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate has potential uses in materials science.

Organic Electronics

Thiophene derivatives are recognized for their electronic properties, making them suitable candidates for organic semiconductors and photovoltaic applications. The unique electronic structure of methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate may facilitate charge transport in organic electronic devices .

Conductive Polymers

The incorporation of this compound into conductive polymers could enhance their electrical conductivity and stability, paving the way for advancements in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4,5-dimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate

- Methyl 4,5-dimethyl-2-(phenylcarbonylamino)thiophene-3-carboxylate

- Methyl 4,5-dimethyl-2-(benzoylamino)thiophene-3-carboxylate

Uniqueness

methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is unique due to the presence of the naphthalene-2-carbonylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a thiophene-based compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate features a thiophene ring fused with a naphthalene moiety, which contributes to its unique electronic properties. The compound's IUPAC name highlights its structural components, indicating the presence of both a carboxylate and an amide functional group.

| Property | Description |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | Not available in current databases |

| Solubility | Soluble in organic solvents |

Thiophene derivatives like methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate are known to interact with various biological targets, affecting multiple biochemical pathways. The following mechanisms have been identified:

- Antimicrobial Activity : In vitro studies have demonstrated that thiophene derivatives exhibit antimicrobial properties against various pathogens. The compound inhibits bacterial growth by disrupting cell wall synthesis and metabolic functions.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. Studies have shown it to significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate found notable results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.5 to 1.0 µg/mL against Gram-positive and Gram-negative bacteria.

- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections.

Anticancer Activity

In vitro studies reported the following:

- Cell Viability Reduction : Treatment with the compound resulted in a reduction of cell viability by over 70% in MCF-7 cells at concentrations of 10 µM.

- Apoptosis Induction : Flow cytometry analyses indicated an increase in early apoptotic cells when treated with the compound, supporting its role as a potential anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A comprehensive evaluation was conducted where methyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate was tested against a panel of clinical isolates. Results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.25 µg/mL.

-

Case Study on Cancer Cell Lines :

- A study focusing on the effects of this compound on human breast cancer cell lines showed that it not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and proliferation.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant category 2) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Question How can metabolic byproducts be assessed for toxicity?

- Ames Test : Evaluate mutagenicity of hydrolysis products (e.g., naphthalene-2-amine) .

- Ecotoxicology : Measure LC₅₀ in Daphnia magna to assess environmental impact .

How does crystallography inform its physicochemical properties?

Basic Research Question

- Crystal Packing : Hydrogen bonding between amide and carboxylate groups affects solubility and melting point .

Advanced Research Question Can polymorphism impact drug formulation?

- PXRD Screening : Identify stable polymorphs for consistent dissolution profiles .

- Hirshfeld Analysis : Quantify intermolecular interactions to design co-crystals .

What computational tools predict its electronic and spectroscopic properties?

Advanced Research Question

- TD-DFT : Simulate UV-Vis spectra to correlate π→π* transitions with experimental λmax .

- NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.